Deschloroetizolam Deschloroetizolam Deschloroetizolam is an analytical reference standard categorized as a thienodiazepine. This product is intended for research and forensic applications.

Brand Name: Vulcanchem
CAS No.: 40054-73-7
VCID: VC21072907
InChI: InChI=1S/C17H16N4S/c1-3-13-9-14-16(12-7-5-4-6-8-12)18-10-15-20-19-11(2)21(15)17(14)22-13/h4-9H,3,10H2,1-2H3
SMILES: CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4)C
Molecular Formula: C17H16N4S
Molecular Weight: 308.4 g/mol

Deschloroetizolam

CAS No.: 40054-73-7

Cat. No.: VC21072907

Molecular Formula: C17H16N4S

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Deschloroetizolam - 40054-73-7

Specification

CAS No. 40054-73-7
Molecular Formula C17H16N4S
Molecular Weight 308.4 g/mol
IUPAC Name 4-ethyl-13-methyl-7-phenyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene
Standard InChI InChI=1S/C17H16N4S/c1-3-13-9-14-16(12-7-5-4-6-8-12)18-10-15-20-19-11(2)21(15)17(14)22-13/h4-9H,3,10H2,1-2H3
Standard InChI Key JIOBORXCOGMHSV-UHFFFAOYSA-N
SMILES CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4)C
Canonical SMILES CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4)C

Introduction

Chemical Structure and Properties

Chemical Identity

Deschloroetizolam is structurally classified as a thienodiazepine, specifically a thienotriazolodiazepine. Its full chemical name is 2-ethyl-9-methyl-4-phenyl-6H-thieno[3,2-f] triazolo[4,3-a] diazepine . It is related to benzodiazepines in its pharmacological action but contains a thiophene ring instead of a benzene ring in its structure. The compound is identified by the CAS number 40054-73-7 and possesses the molecular formula C17H16N4S .

The compound is structurally similar to etizolam, differing primarily by the absence of a chlorine atom at the 2' position on the phenyl ring . This structural modification influences its pharmacological properties while maintaining its classification within the thienotriazolodiazepine family.

Physical Properties

Deschloroetizolam presents as a white to off-white crystalline solid with specific physical characteristics that distinguish it from other related compounds . The table below summarizes its key physical properties:

PropertyValue
Molecular Weight308.4 g/mol
Melting Point165-166 °C
Boiling Point519.0±60.0 °C (Predicted)
Density1.34±0.1 g/cm³ (Predicted)
λmax247 nm
Storage Temperature-20°C
FormCrystalline solid
ColorWhite to off-white

The compound exhibits varying solubility in different solvents, which is an important consideration for analytical and research purposes. It demonstrates a solubility of 5 mg/ml in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), 1 mg/ml in methanol, and 0.5 mg/ml in a 1:1 mixture of DMSO and PBS at pH 7.2 .

Spectroscopic and Structural Data

Advanced spectroscopic techniques provide detailed structural information about deschloroetizolam. The compound can be identified using various analytical methods including mass spectrometry and nuclear magnetic resonance spectroscopy. Its structural representation can be described through several notations:

  • InChI: InChI=1S/C17H16N4S/c1-3-13-9-14-16(12-7-5-4-6-8-12)18-10-15-20-19-11(2)21(15)17(14)22-13/h4-9H,3,10H2,1-2H3

  • InChIKey: JIOBORXCOGMHSV-UHFFFAOYSA-N

  • SMILES: N12C(C)=NN=C1CN=C(C1=CC=CC=C1)C1C=C(CC)SC=12

These notations serve as unique identifiers and provide a standardized representation of the compound's structure, facilitating its identification and comparison with other substances.

Pharmacology

Mechanism of Action

Deschloroetizolam, like other benzodiazepines and thienodiazepines, exerts its effects through interaction with the gamma-aminobutyric acid (GABA) receptor system in the central nervous system . Specifically, it binds to the GABA-A receptors, enhancing the effect of the inhibitory neurotransmitter GABA . This binding strengthens the effect of the GABA inhibitor, resulting in a nonspecific slowing down of nerve pathways .

The compound acts as a positive allosteric modulator of the GABA-A receptor, increasing the frequency of chloride ion channel opening, which leads to hyperpolarization of the neuronal membrane and inhibition of neuronal firing . This mechanism underlies the sedative, anxiolytic, and other central nervous system effects observed with deschloroetizolam.

Pharmacological Effects

Deschloroetizolam demonstrates a spectrum of pharmacological effects consistent with its action on the GABA-A receptor system. These include:

  • Anxiolytic effects (reduction of anxiety)

  • Sedative and hypnotic properties (promotion of sleep)

  • Muscle relaxant capabilities

  • Anticonvulsant activity

  • Amnesic effects (impairment of memory formation)

These effects are similar to those observed with traditional benzodiazepines and other thienodiazepines, though the potency and specific profile of effects may differ between compounds.

Potency Comparison

Research indicates that deschloroetizolam is less potent compared to several other designer benzodiazepines. In a review of user reports analyzing 10 different designer benzodiazepines, deschloroetizolam was classified among the least potent compounds, alongside nifoxipam, metizolam, and pyrazolam . In contrast, flubromazepam, flubromazolam, clonazolam, and meclonazepam were found to be the most potent .

Specific comparisons with etizolam, its chlorinated analog, suggest that deschloroetizolam has approximately half the potency of etizolam. This reduced potency is attributed to the structural modification—specifically, the absence of the chlorine atom—which affects the compound's binding affinity for the GABA-A receptor.

Pharmacokinetics and Metabolism

Drug Interactions

Deschloroetizolam has a high potential for dangerous interactions with other substances, particularly those that affect the central nervous system . Significant concerns include interactions with:

  • Other CNS depressants (resulting in enhanced sedation and respiratory depression)

  • Alcohol (potentially leading to severe CNS depression)

  • Opioids (increasing the risk of respiratory depression and fatal overdose)

  • Substances that induce or inhibit cytochrome P450 enzymes (potentially altering the metabolism and clearance of deschloroetizolam)

These interactions highlight the importance of caution when deschloroetizolam may be used concomitantly with other substances, as they can lead to enhanced toxicity and adverse effects.

Clinical and Medical Aspects

Adverse Effects

The adverse effects of deschloroetizolam are similar to those observed with other benzodiazepines and thienodiazepines. Common adverse effects may include:

  • Sedation and drowsiness

  • Impaired coordination and motor function

  • Cognitive impairment and memory problems

  • Respiratory depression, particularly at higher doses or when combined with other depressants

  • Risk of dependence and withdrawal with regular use

Fatalities linked to novel benzodiazepines like deschloroetizolam have occurred, particularly when used in combination with other depressants such as opioids and alcohol . The risks associated with deschloroetizolam use highlight the importance of awareness and caution regarding this substance.

Overdose and Treatment

In cases of overdose or toxicity involving deschloroetizolam, medical management focuses on supportive care. Key aspects of treatment include:

  • Ensuring airway patency and providing respiratory support if needed

  • Monitoring vital signs and consciousness level

  • Administering flumazenil, a benzodiazepine receptor antagonist, as an antidote if clinically indicated

It is important to note that while flumazenil can reverse the effects of benzodiazepines and similar compounds, it carries risks, particularly seizures in individuals who have developed dependence on benzodiazepines . Therefore, its use requires careful clinical judgment and should be reserved for situations where the benefits outweigh the risks.

Analytical Detection Methods

Detection and identification of deschloroetizolam in various matrices are important for forensic, clinical, and research purposes. Several analytical techniques have been developed for this purpose:

  • High-performance liquid chromatography (HPLC) coupled with various detection methods

  • Gas chromatography-mass spectrometry (GC-MS)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS)

These methods enable the detection of deschloroetizolam in biological samples such as blood, urine, and tissues, as well as in seized materials. The specific analytical parameters and methodologies continue to evolve as research on novel psychoactive substances advances.

Synthesis and Chemistry

Synthetic Routes

The synthesis of deschloroetizolam dates back to at least the 1970s, as evidenced by previously published literature and patents . While specific synthetic routes may vary, the core structure typically involves the cyclization of a thiophene ring with a diazepine ring.

The synthesis often involves complex organic chemistry procedures and requires controlled laboratory conditions. It is important to note that the unauthorized synthesis of such compounds may be illegal in many jurisdictions, particularly if they are controlled substances or analogs of controlled substances.

Chemical Reactions

Deschloroetizolam can participate in various chemical reactions typical of its structural features. These include reactions involving the thiophene ring, the triazole moiety, and other functional groups present in the molecule. Understanding these chemical reactions is essential for structure-activity relationship studies and for developing analytical methods for the compound's detection.

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